molecular formula C26H24Cl3NO B194210 Desbutyllumefantrine CAS No. 355841-11-1

Desbutyllumefantrine

Numéro de catalogue B194210
Numéro CAS: 355841-11-1
Poids moléculaire: 472.8 g/mol
Clé InChI: YLBUTQNEBVPTES-SRZZPIQSSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The description of a compound usually includes its chemical formula, molecular weight, and structural formula. It may also include information about its physical appearance .


Synthesis Analysis

This involves studying how the compound is made. This can be done through various chemical reactions. The process often involves retrosynthetic analysis, where the desired compound is broken down into simpler precursor compounds .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the compound. Techniques used can include X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. This can include its reactivity with other compounds and its stability under various conditions .


Physical And Chemical Properties Analysis

This involves studying properties such as solubility, melting point, boiling point, and reactivity with other substances .

Applications De Recherche Scientifique

Summary of the Application

Desbutyl-lumefantrine (DBL) is a metabolite of lumefantrine . Preliminary data from Plasmodium falciparum field isolates show greater antimalarial potency than, and synergy with, the parent compound and synergy with artemisinin .

Methods of Application or Experimental Procedures

The in vitro activity and interactions of DBL were assessed from tritium-labeled hypoxanthine uptake in cultures of the laboratory-adapted strains 3D7 (chloroquine sensitive) and W2mef (chloroquine resistant) .

Results or Outcomes

The geometric mean 50% inhibitory concentrations (IC50s) for DBL against 3D7 and W2mef were 9.0 nM and 9.5 nM, respectively, and those for lumefantrine were 65.2 nM and 55.5 nM, respectively . An isobolographic analysis of DBL and lumefantrine combinations showed no interaction in either laboratory-adapted strain but mild synergy between DBL and dihydroartemisinin . Using a validated ultra-high-performance liquid chromatography-tandem mass spectrometry assay and 94 day 7 samples from a previously reported intervention trial, the mean plasma DBL was 31.9 nM . Mean plasma DBL concentrations were lower in children who failed artemether-lumefantrine treatment than in those with an adequate clinical and parasitological response .

DBL is more potent than the parent compound and mildly synergistic with dihydroartemisinin . These properties and the relationship between day 7 plasma concentrations and the ACPR suggest that it could be a useful alternative to lumefantrine as a part of artemisinin combination therapy .

Safety And Hazards

This involves studying the potential risks associated with the compound. This can include toxicity, flammability, and environmental impact .

Orientations Futures

This involves predicting future research directions based on current knowledge. This could include potential applications, areas needing further study, and predictions about how the compound’s use may change in the future .

Propriétés

IUPAC Name

2-(butylamino)-1-[(9Z)-2,7-dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24Cl3NO/c1-2-3-10-30-15-25(31)24-14-19(29)13-23-21(11-16-4-6-17(27)7-5-16)22-12-18(28)8-9-20(22)26(23)24/h4-9,11-14,25,30-31H,2-3,10,15H2,1H3/b21-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLBUTQNEBVPTES-NHDPSOOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCNCC(C1=CC(=CC\2=C1C3=C(/C2=C/C4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10433027
Record name Desbutyl lumefantrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10433027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Desbutyllumefantrine

CAS RN

355841-11-1, 252990-19-5
Record name Desbutyllumefantrine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=355841-11-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Desbutyllumefantrine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0355841111
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desbutyl lumefantrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10433027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DESBUTYL LUMEFANTRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07L7O84HGW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Desbutyllumefantrine
Reactant of Route 2
Reactant of Route 2
Desbutyllumefantrine
Reactant of Route 3
Reactant of Route 3
Desbutyllumefantrine
Reactant of Route 4
Reactant of Route 4
Desbutyllumefantrine
Reactant of Route 5
Reactant of Route 5
Desbutyllumefantrine
Reactant of Route 6
Reactant of Route 6
Desbutyllumefantrine

Citations

For This Compound
31
Citations
M Ntale, JW Ogwal-Okeng, M Mahindi… - … of Chromatography B, 2008 - Elsevier
… detection, for lumefantrine (LF) and desbutyllumefantrine (DLF) in whole blood spotted on … quantitative measurement of lumefantrine and desbutyllumefantrine suitable for field studies …
Number of citations: 40 www.sciencedirect.com
ST Abdullahi, JO Soyinka, A Olagunju… - The Journal of …, 2020 - Wiley Online Library
… and desbutyllumefantrine. Artemether and lumefantrine were assumed to be fully transformed into dihydroartemisinin and desbutyllumefantrine in … /artemether or desbutyllumefantrine/…
Number of citations: 6 accp1.onlinelibrary.wiley.com
BB Gabani, A Dixit, V Kiran, RM Bestha… - Xenobiotica, 2021 - Taylor & Francis
… LFN is majorly metabolized by CYP3A4 into the active metabolite, desbutyllumefantrine. Following LFN oral administration, the active metabolite concentrations were 100-fold lower …
Number of citations: 1 www.tandfonline.com
P Byakika-Kibwika, M Lamorde… - … and Clinical Risk …, 2010 - Taylor & Francis
… Lumefantrine is metabolized by N-debutylation mainly by CYP3A410 to desbutyllumefantrine with 5- to 8-fold higher antiparastic effect than lumefantrine. The key PK determinant of …
Number of citations: 35 www.tandfonline.com
P Sethi, VK Dua, R Jain - Journal of liquid chromatography & …, 2011 - Taylor & Francis
A sensitive, specific, and rapid liquid chromatography tandem mass spectrometry (HPLC-MS/MS) method for the determination of lumefantrine (LF) and its metabolite desbutyl-…
Number of citations: 14 www.tandfonline.com
MA Stachelska, R Foligni - Acta Veterinaria Brno, 2018 - actavet.vfu.cz
… of buffer desbutyllumefantrine was added. The tube was closed and mixed by vortexing. … a new 2 ml tube, then 350 µl of buffer desbutyllumefantrine were added. The lid was closed, the …
Number of citations: 10 actavet.vfu.cz
M Mayxay, M Khanthavong… - Clinical infectious …, 2004 - academic.oup.com
Background. Recent clinical trials in the Lao People's Democratic Republic have demonstrated that chloroquine and sulfadoxine-pyrimethamine, which are national malaria treatment …
Number of citations: 87 academic.oup.com
GO Adjei, BQ Goka… - Malaria …, 2014 - malariajournal.biomedcentral.com
… The plasma concentrations of amodiaquine and its metabolites (desethylamodiaquine; bis-desethylamodiaquine) and lumefantrine and its metabolites (desbutyllumefantrine) were …
Number of citations: 27 malariajournal.biomedcentral.com
SE Owumi, AO Umez, U Arunsi, CE Irozuru - Scientific Reports, 2023 - nature.com
… At the same time, lumefantrine is acted upon by CYP 3A4 into desbutyllumefantrine. Accumulating DHA and desbutyllumefantrine will induce oxidative stress, inflammation, and DNA …
Number of citations: 6 www.nature.com
S Mvango, WMR Matshe, AO Balogun, LA Pilcher… - Pharmaceutical …, 2018 - Springer
… The primary known liver metabolite of lumefantrine is desbutyllumefantrine. It occurs at about 0.1% of the plasma concentration of the parent drug but has an anti-parasite potency of …
Number of citations: 21 link.springer.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.